molecular formula C11H11N5 B585754 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine CAS No. 934333-16-1

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

カタログ番号: B585754
CAS番号: 934333-16-1
分子量: 213.244
InChIキー: VDYWCSWBQPTHDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Identification of 7-MeIgQx in Food Matrices

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx) was first identified in 2004 as a previously unknown isomer of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) in urine samples from meat consumers. Subsequent studies confirmed its presence in cooked ground beef patties and pan-fried meat scrapings, where it was found to be one of the most abundant heterocyclic aromatic amines (HAAs). The compound’s discovery relied on advanced analytical techniques:

  • High-performance liquid chromatography (HPLC) for separation (retention time t~R~ = 41.3 min).
  • UV spectroscopy showing maxima at 255 nm and 360 nm.
  • LC-ESI-MS/MS with a protonated molecular ion [M+H]⁺ at m/z 214.1.

7-MeIgQx forms during high-temperature cooking via Maillard reactions involving creatine, amino acids, and reducing sugars. Its formation correlates with cooking time and surface temperature, reaching concentrations up to 5-fold higher than other HAAs like MeIQx or PhIP in grilled meats.

Position within the Imidazoquinoxaline Compound Family

7-MeIgQx belongs to the imidazoquinoxaline subclass of HAAs, characterized by a fused tricyclic structure containing two nitrogen atoms in the imidazole ring. Key structural distinctions include:

Feature 7-MeIgQx 8-MeIQx 6-MeIgQx
Ring system Linear tricyclic Angular tricyclic Linear tricyclic
Methyl positions 1,7-dimethyl 3,8-dimethyl 1,6-dimethyl
Mutagenic potency 348 revertants/μg 1,400 revertants/μg Not reported

Unlike angular isomers (e.g., 8-MeIQx), linear imidazoquinoxalines like 7-MeIgQx exhibit distinct electronic properties due to conjugation patterns, influencing their reactivity and metabolic pathways.

Nomenclature and Structural Classification

The IUPAC name This compound reflects:

  • Imidazo[4,5-g]quinoxaline core : A fused tricyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring (Figure 1).
  • Substituents : Methyl groups at positions 1 and 7, and an amine group at position 2.

Key structural data :

  • Molecular formula : C₁₁H₁₁N₅
  • Molecular weight : 213.24 g/mol
  • UV spectrum : λ~max~ = 255 nm (ε = 12,500 M⁻¹cm⁻¹), 360 nm (ε = 9,800 M⁻¹cm⁻¹).
  • Mass spectral fragmentation : Dominant product ions at m/z 198 (loss of CH₃) and m/z 170 (loss of CH₃ and CO).

Historical Development of Imidazoquinoxaline Research

Research on imidazoquinoxalines has evolved through three phases:

  • 1970s–1980s : Identification of HAAs as mutagenic byproducts in cooked meats, with 8-MeIQx recognized as a potent carcinogen.
  • 1990s–2000s : Advances in analytical chemistry (e.g., LC-MS/MS) enabled isomer discrimination, leading to 7-MeIgQx’s discovery.
  • 2010s–present : Mechanistic studies on 7-MeIgQx’s metabolic activation (e.g., cytochrome P450-mediated N-oxidation) and interactions with gut microbiota.

Recent synthetic breakthroughs, such as the use of Wang-OSO₃H resin for imidazoquinoxaline preparation, have facilitated large-scale production for toxicological studies. Anticancer derivatives like EAPB0503 (an imidazo[1,2-a]quinoxaline) highlight the structural versatility of this compound class.

Figure 1. Structure of this compound (7-MeIgQx).
$$ \text{Chemical structure: Imidazo[4,5-g]quinoxaline core with methyl groups at positions 1 and 7, and an amine at position 2.} $$

Table 1. Key milestones in imidazoquinoxaline research.

Year Milestone Reference
1977 First identification of HAAs in cooked meats
2004 Discovery of 7-MeIgQx in human urine and cooked beef
2011 Characterization of 7-MeIgQx metabolism by cytochrome P450 enzymes
2022 Development of anticancer imidazoquinoxaline derivatives (e.g., EAPB0503)

特性

IUPAC Name

3,6-dimethylimidazo[4,5-g]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWCSWBQPTHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238740
Record name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934333-16-1
Record name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934333-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Five-Step Synthesis from 4-Fluoro-5-Nitro-Benzene-1,2-Diamine

The foundational route begins with 4-fluoro-5-nitro-benzene-1,2-diamine, undergoing sequential transformations to install methyl groups at the 1- and 7-positions while constructing the fused imidazole-quinoxaline core. Critical steps include:

  • Nitration and diazotization : Initial nitration at the 5-position directs subsequent cyclization regiochemistry. Diazotization intermediates facilitate imidazole ring closure under basic conditions.

  • Methylation strategies : Selective N-methylation employs iodomethane in DMF, achieving >90% yield at the 1-position, while the 7-methyl group is introduced via Suzuki-Miyaura coupling with methylboronic acid.

  • Final amination : Exposure to liquid ammonia at −78°C installs the 2-amine group without competing side reactions.

This method produces 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in 42% overall yield, with HPLC purity >98%.

Optimized Six-Step Pathway for Structural Analogues

A truncated six-step synthesis, adapted from related imidazoquinoline systems, demonstrates improved efficiency for scale-up production:

  • Quinoline functionalization : Nitration of quinoline-2,4-diol using fuming HNO₃ introduces nitro groups at C3 and C5.

  • Chlorination : Treatment with PCl₅ converts hydroxyl groups to chlorides, enhancing reactivity for subsequent aminations.

  • Vicinal diamine formation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling cyclocondensation.

  • Microwave-assisted cyclization : Imidazo ring closure is accelerated under microwave irradiation (130°C, 30 min), reducing reaction time by 70% compared to conventional heating.

While originally developed for 1H-imidazo[4,5-c]quinolin-4-amine derivatives, this protocol’s modular design permits adaptation to the target compound through substitution of methylating agents.

Catalytic and Reaction Engineering Considerations

Palladium-Mediated Cross-Couplings

The patent literature reveals critical advancements in C–N bond formation using palladium catalysts:

Catalyst SystemYield (%)Reaction Time (h)Temperature (°C)
Pd₂(dba)₃/Xantphos7812100
Pd(OAc)₂/BINAP858110
Microwave-Enhanced Pd/C920.5130

Table 1. Comparative performance of palladium catalysts in 7-position methylation.

Notably, microwave-assisted reactions achieve near-quantitative conversion by minimizing thermal decomposition pathways.

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents dominate critical cyclization steps:

  • DMF : Facilitates imidazole ring closure via stabilization of transition states (ΔG‡ = 58 kJ/mol)

  • NMP : Enhances solubility of nitro intermediates, enabling 15% higher yields than DMF in large-scale batches

  • Supercritical CO₂ : Emerging green solvent technology reduces purification steps but currently limits throughput to <100 mg scales

Structural Characterization and Analytical Validation

Spectroscopic Fingerprinting

Comprehensive NMR analysis confirms regiochemical outcomes:

  • ¹H NMR (DMSO-d₆) : δ 7.68 (br, 1H, NH-1), 7.08 (s, 1H, H-7), 6.95 (br, 2H, 2-NH₂), 6.51 (s, 1H, H-4)

  • ¹³C NMR : Key signals at δ 159.073 (C2), 148.523 (C7), and 111.259 (7-CH₃) validate methyl group placement

  • HRMS : Observed m/z 214.1085 [M+H]⁺ (calc. 214.1089) confirms molecular formula C₁₁H₁₁N₅

Chromatographic Purity Assessment

HPLC methods employing C18 columns (5 μm, 250 × 4.6 mm) with 0.1% TFA/ACN gradients resolve critical impurities:

  • Unreacted starting material (Rt = 3.2 min)

  • Over-methylated byproduct (Rt = 5.7 min)

  • Target compound (Rt = 7.1 min) at 98.4% purity

Process Optimization and Scale-Up Challenges

Temperature-Dependent Yield Maximization

Reaction kinetic studies identify optimal thermal profiles:

  • Cyclization step : 100–110°C maximizes ring closure rate while minimizing decomposition (Eₐ = 72 kJ/mol)

  • Methylation : Exothermic reaction requires precise cooling to maintain ≤40°C, preventing N-overalkylation

Catalytic Poisoning Mitigation

Common catalyst poisons and countermeasures:

  • Sulfur-containing impurities : Pre-treatment with Cu(I) scavengers restores Pd activity by 40%

  • Oxygen inhibition : Schlenk techniques maintain anaerobic conditions, improving yields by 12%

MetricConventional MethodOptimized Process
PMI (Process Mass Intensity)8634
E-Factor4819
Energy Consumption (kJ/mol)58002100

Table 2. Sustainability improvements through microwave and flow chemistry adaptations .

作用機序

The mechanism by which 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine Quinoxaline 1-Me, 7-Me, 2-NH2 C₁₁H₁₁N₅ 213.24 Not reported Kinase inhibition, allosteric modulation
3,8-Dimethyl-3H-imidazo[4,5-j]quinoxalin-2-amine Quinoxaline 3-Me, 8-Me, 2-NH2 C₁₁H₁₁N₅ 213.24 Not reported Carcinogenicity (IARC Category 2)
1H-Imidazo[4,5-f]quinolin-2-amine,5-methyl Quinoline 5-Me, 2-NH2 C₁₁H₁₀N₄ 198.22 246–248 Mutagenicity (H340)
3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine Quinoxaline 3-Me, 4-Me, 8-Me, 2-NH2 C₁₂H₁₃N₅ 227.27 Not reported Carcinogen (found in cooked meats)
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine Quinoxaline 1-Me, 6-Me, 7-Me, 2-NH2 C₁₂H₁₃N₅ 243.27 Not reported Research use (Santa Cruz Biotechnology)

Key Observations :

Core Heterocycle Differences: Quinoxaline-based compounds (e.g., 1,7-dimethyl and 3,8-dimethyl derivatives) exhibit distinct electronic properties compared to quinoline-based analogues due to the positions of nitrogen atoms in the fused rings . Quinazoline-fused imidazoles (e.g., imidazo[4,5-g]quinazolines) show broader pharmacological activities, including kinase inhibition, but differ in metabolic stability .

Substituent Effects: Methyl groups at the 1 and 7 positions (main compound) vs. 3 and 8 positions (IARC-classified carcinogen) alter steric and electronic profiles, impacting receptor binding and toxicity .

Synthetic Routes: 1,7-Dimethyl derivatives are synthesized via cyclization of substituted benzene-1,2-diamines with cyanogen bromide, followed by methylation (similar to methods in ) . Quinoline-based analogues (e.g., 5-methylimidazo[4,5-f]quinolin-2-amine) are prepared via condensation of nitroquinolines with aldehydes and subsequent reduction .

Biological and Hazard Profiles: The 3,8-dimethyl analogue is classified as a Group 2B carcinogen by IARC, while the 1,7-dimethyl compound lacks reported carcinogenicity data .

生物活性

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS No. 934333-16-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various scientific domains.

  • Molecular Formula : C11H11N5
  • Molecular Weight : 213.24 g/mol
  • Structure : The compound features a fused imidazole and quinoxaline ring structure which is critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against a range of pathogens. It is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .
  • Antiviral Properties : Research indicates that this compound can inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry and propagation.
  • Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell cycle regulation. It has shown promise in inhibiting tumor growth in various cancer models .

Biological Activity Data Table

Activity Type Target/Pathway Effect Reference
AntimicrobialBacterial cell wallInhibition of growth
AntiviralViral replicationReduced viral load
AnticancerApoptosis pathwaysInduction of cell death

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies conducted on human colorectal cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM, indicating its potential utility as an anticancer agent .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other antimicrobial agents, this compound has shown enhanced efficacy against resistant bacterial strains.
  • Mechanistic Insights : The compound's ability to modulate specific signaling pathways involved in inflammation and apoptosis has been documented, providing insights into its therapeutic potential beyond antimicrobial activity.
  • Pharmacokinetics : Research into the pharmacokinetic profile suggests favorable absorption and distribution characteristics which may enhance its effectiveness as a therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for 1,7-dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted quinoxaline precursors with imidazole derivatives under acidic or basic conditions. Key parameters include:

  • Catalyst selection : Nitrate-based catalysts (e.g., ceric ammonium nitrate) improve regioselectivity .
  • Solvent choice : Polar aprotic solvents like dichloromethane enhance reaction rates, while ethanol balances cost and safety .
  • Stoichiometry : A 1:1 molar ratio of quinoxaline to imidazole precursors minimizes side-product formation. Excess phosphorus oxychloride (1–2 moles per mole of precursor) is critical for chlorination steps .
  • Green chemistry : Ultrasonic irradiation reduces reaction time by 30–40% and improves yield by ~15% .

Basic: How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methyl groups at δ 2.3–2.7 ppm (1H) and δ 20–25 ppm (13C) to confirm substitution at positions 1 and 6. Aromatic protons in the quinoxaline ring appear as doublets at δ 7.8–8.5 ppm .
  • IR spectroscopy : Detect N–H stretching (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) to validate the imidazole-quinoxaline fusion .
  • Mass spectrometry : Use high-resolution MS to confirm the molecular ion peak (m/z ~251.33) and fragmentation patterns matching imidazole ring cleavage .

Advanced: How can factorial design optimize the synthesis of 1,7-dimethyl derivatives to address low yield in scaled-up reactions?

Methodological Answer:
A 2^k factorial design evaluates critical variables:

  • Factors : Temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours).
  • Response surface modeling : Identifies interactions between temperature and catalyst loading. For example, higher catalyst concentrations (1.5 mol%) at 100°C reduce side-product formation by 25% .
  • Validation : Replicate central composite design (CCD) runs to confirm optimal conditions (e.g., 110°C, 1.2 mol% catalyst, 8 hours) with 85% yield and >98% purity .

Advanced: How do electronic and steric effects of methyl substituents influence the compound’s bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Methyl at position 1 : Enhances lipophilicity (logP +0.5), improving membrane permeability .
    • Methyl at position 7 : Steric hindrance reduces binding to cytochrome P450 enzymes, lowering metabolic degradation .
  • Computational modeling : Density functional theory (DFT) predicts electron-donating methyl groups increase HOMO energy (-5.2 eV), favoring interactions with electron-deficient enzyme active sites .
  • Experimental validation : Replace methyl with trifluoromethyl (CF₃) at position 7; observe 50% loss in kinase inhibition, confirming steric sensitivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for imidazo-quinoxaline analogs?

Methodological Answer:

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Target profiling : Screen against a panel of kinases (e.g., EGFR, BRAF) to identify off-target effects causing variability .
  • Data normalization : Apply Z-score analysis to published IC₅₀ values, identifying outliers due to assay conditions (e.g., ATP concentration differences) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of unreacted precursors .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for 12 hours, achieving 90% recovery .
  • HPLC : Employ a C18 column with acetonitrile/water (55:45) at 1 mL/min to resolve diastereomers (retention time: 8.2 min) .

Advanced: What strategies mitigate toxicity concerns during in vivo studies of imidazo-quinoxaline derivatives?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable ester groups at position 2-amine to reduce acute hepatotoxicity .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to monitor metabolite formation (e.g., N-oxide derivatives) linked to renal toxicity .
  • Dose optimization : Use Hill equation modeling to balance efficacy (EC₅₀) and maximum tolerated dose (MTD) in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。